2-Phenylbenzofuran-3-carboxylic acid

Descripción

Chemical Identity and Nomenclature

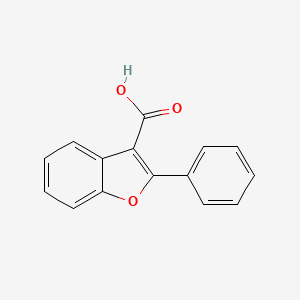

This compound is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₀O₃ and a molecular weight of 238.24 grams per mole. The compound is registered under the Chemical Abstracts Service number 6774-47-6 and carries the International Union of Pure and Applied Chemistry name 2-phenyl-1-benzofuran-3-carboxylic acid. The structure consists of a benzofuran core system with a phenyl substituent at the 2-position and a carboxylic acid group at the 3-position.

The chemical structure can be represented by the Simplified Molecular Input Line Entry System notation as follows: InChI=1S/C15H10O3/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H,16,17). The InChI Key identifier is GUUYLMTUBSOVGL-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Alternative nomenclature systems refer to this compound as 3-benzofurancarboxylic acid, 2-phenyl-, reflecting the systematic naming conventions that emphasize the benzofuran backbone with specific substitution patterns. The compound exists as a white crystalline solid under standard conditions and serves as an important intermediate in synthetic organic chemistry.

Historical Context and Discovery

The development of this compound emerged from broader investigations into benzofuran chemistry and the synthesis of heterocyclic compounds with potential biological activity. Research into benzofuran derivatives has been motivated by the occurrence of naturally occurring 2-phenylbenzofurans in various plant species, particularly those found in legumes and mulberries. These natural compounds, many of which function as phytoalexins, have drawn scientific attention due to their defensive properties against fungal infections.

The synthetic approaches to this compound have evolved through advances in organic synthesis methodologies. One significant development involved the use of copper-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification reactions under microwave conditions. This methodology enabled the conversion of (E)-2-(2-bromophenyl)-3-phenylacrylic acids to 2-arylbenzofuran-3-carboxylic acids using a combination of copper acetate, 1,10-phenanthroline, and potassium hydroxide in dimethyl sulfoxide and water systems.

Another notable synthetic pathway involved the rearrangement of aryl cyanohydrin carbonate esters, where specific reaction conditions led to domino reactions producing this compound. These methodological advances have contributed to the accessibility of this compound for research and development purposes, facilitating its investigation in various chemical and biological contexts.

The historical trajectory of benzofuran research has been influenced by the recognition that naturally occurring 2-phenylbenzofurans can be distinguished based on their biogenetic origins. Those derived from stilbenoid pathways typically possess oxygen functionality at different positions compared to those arising from isoflavonoid biosynthetic routes. This understanding has informed synthetic strategies and structure-activity relationship investigations.

Relevance in Organic Chemistry and Pharmacological Research

This compound has established significant relevance in both synthetic organic chemistry and pharmacological research domains. In organic synthesis, the compound serves as a versatile building block for the construction of more complex molecular architectures. The presence of both the benzofuran scaffold and the carboxylic acid functionality provides multiple sites for chemical modification and derivatization, enabling the generation of libraries of structurally related compounds.

In pharmacological research, benzofuran-3-carboxylic acid derivatives have demonstrated potential as enzyme inhibitors targeting various biological pathways. Research has identified 2-phenyl-benzofuran-3-carboxamide derivatives as potent inhibitors of Staphylococcus aureus Sortase A, a critical cysteine transpeptidase responsible for assembling surface virulence proteins. These studies revealed that the carboxamide derivatives exhibited excellent inhibitory activity, with structure-activity relationship analyses demonstrating that the amide group at the 3-position was essential for biological activity. The most potent inhibitor in this series achieved an inhibitory concentration value of 30.8 micromolar, representing significant advancement over previously known Sortase A inhibitors.

Additionally, benzofuran-based carboxylic acid derivatives have shown promise as carbonic anhydrase inhibitors, particularly targeting cancer-related isoforms. Research demonstrated that specific benzofuran-containing carboxylic acid derivatives acted as submicromolar inhibitors of human carbonic anhydrase isoform IX, with inhibition constants ranging from 0.56 to 0.91 micromolar. These compounds exhibited selective inhibitory actions toward cancer-associated carbonic anhydrase isoforms while showing reduced activity against off-target isoforms.

The antiproliferative activities of benzofuran derivatives have been evaluated against breast cancer cell lines, with certain compounds displaying significant growth inhibitory effects. One derivative demonstrated antiproliferative action toward MDA-MB-231 cancer cells with an inhibitory concentration value of 2.52 micromolar, comparable to the reference compound doxorubicin. Furthermore, this compound disrupted cell cycle progression through arrest at the G2-M stage and significantly increased the percentage of apoptotic cells.

Recent investigations have also explored benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase inhibitors for cancer immunotherapy applications. These studies identified benzofuran-2-carboxylic acid as a potent phosphotyrosine mimic, leading to the design of new inhibitors with inhibition constants in the low micromolar range. The most active compounds demonstrated reversible inhibition of lymphoid tyrosine phosphatase and possessed selectivity toward other phosphatases, while also regulating T-cell receptor signaling pathways.

Propiedades

IUPAC Name |

2-phenyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUYLMTUBSOVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Intramolecular Cyclization via Oxidative Coupling

A practical and scalable approach involves tandem oxidative cyclization mediated by hypervalent iodine reagents such as PIDA (phenyliodine diacetate). This method uses precursors bearing hydroquinone or keto-enol tautomeric structures that undergo intramolecular cyclization followed by aromatization to yield hydroxybenzofurans, which can be further functionalized to carboxylic acids.

Procedure Example: Mixing the appropriate precursor with PIDA and zinc iodide in chlorobenzene at 95 °C for 6 hours, followed by aqueous workup and purification, yields benzofuran derivatives efficiently.

Advantages: This method is superior to traditional approaches due to mild conditions and good yields, and it is adaptable for various substituted benzofurans.

Electrophilic Aromatic Substitution Using Lewis Acid Catalysis

Another method involves the reaction of 2-fluorobenzofuran derivatives with aryl compounds in the presence of Lewis acids such as aluminum chloride (AlCl3). This method facilitates the formation of 2-arylbenzofurans via nucleophilic aromatic substitution or Friedel–Crafts type reactions.

Procedure Example: Stirring 2-fluorobenzofuran with an aryl compound and AlCl3 in dichloromethane at low temperatures (e.g., –20 °C to room temperature) for 1 hour, followed by aqueous workup and chromatographic purification, affords 2-arylbenzofurans.

Yields: Reported yields vary from moderate to good (21% to 74%) depending on substituents and reaction conditions.

Limitations: This method is more suited to 2-aryl substitution and may require further steps to install the carboxylic acid at the 3-position.

Palladium-Catalyzed Directed C–H Arylation and Transamidation

A highly modular and efficient synthetic route involves:

- Installing an 8-aminoquinoline (8-AQ) directing group on benzofuran-2-carboxylic acid to form an amide intermediate.

- Using palladium-catalyzed C–H arylation to selectively functionalize the C3 position of the benzofuran ring.

Cleaving the directing group and converting the intermediate into the target carboxylic acid or related derivatives via transamidation.

-

- Coupling benzofuran-2-carboxylic acid with 8-AQ using coupling agents like HATU to form the 8-AQ amide (yield ~73%).

- Pd-catalyzed C–H arylation with aryl iodides in the presence of AgOAc and additives such as pivalic acid in toluene at 110 °C.

- Transamidation via N-acyl-Boc-carbamate intermediates to replace the directing group with carboxylic acid or amide functionalities.

Reaction Optimization: Yields depend on temperature, reaction time, and additives; for example, 65% yield was achieved after 16 hours at 110 °C with pivalic acid additive.

Advantages: This method allows regioselective C3 functionalization, which is challenging by other means, and enables access to diverse derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Target Position Functionalized | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidative Cyclization (PIDA) | PIDA, ZnI2, chlorobenzene, 95 °C, 6 h | Benzofuran ring formation | Moderate to High | Mild, scalable, good yields | May require precursor synthesis |

| Lewis Acid Catalysis (AlCl3) | 2-Fluorobenzofuran, aryl compound, AlCl3, DCM | 2-Position arylation | 21–74 | Simple, direct arylation | Moderate yields, limited to C2 arylation |

| Pd-Catalyzed C–H Arylation | Pd(OAc)2, AgOAc, pivalic acid, toluene, 110 °C | C3-position arylation | ~46–65 | Regioselective C3 functionalization | Requires directing group installation |

Research Findings and Notes

The oxidative cyclization method is favored for synthesizing hydroxybenzofurans, which can be transformed into carboxylic acids, with the reaction mechanism proceeding via intramolecular cyclization of keto-enol tautomers.

The Lewis acid catalysis approach is effective for 2-arylbenzofurans but less direct for installing carboxylic acid at C3; it requires additional functional group transformations.

The palladium-catalyzed C–H arylation using 8-aminoquinoline as a directing group is a recent, efficient, and modular method allowing selective C3 arylation followed by transamidation to yield benzofuran-3-carboxylic acid derivatives.

Optimization of reaction parameters such as temperature, time, and additives (e.g., pivalic acid) significantly affects yields in Pd-catalyzed reactions.

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenylbenzofuran-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.

Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of 2-phenylbenzofuran-3,4-dicarboxylic acid.

Reduction: Reduction typically results in the formation of 2-phenylbenzofuran-3-hydroxymethyl-3-carboxylic acid.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activities of benzofuran derivatives, including 2-phenylbenzofuran-3-carboxylic acid. Research indicates that compounds derived from this scaffold exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.5 to 200 μg/mL, demonstrating their potential as antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on benzofuran derivatives reported that certain synthesized compounds displayed selective cytotoxicity against breast cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies. One common approach involves the reaction of phenolic compounds with suitable carboxylic acid derivatives under acidic conditions.

Table 1: Synthesis Pathways for this compound

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | Phenol + Carboxylic Acid | Reflux in Acetic Acid | High |

| Method B | Benzofuran + Phenyl Grignard Reagent | Anhydrous Ether | Moderate |

| Method C | Benzofuran + Acid Chloride | Room Temperature | Variable |

Therapeutic Potential

Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets .

Antioxidant Activity

The compound has also shown promise as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases . Further studies are required to elucidate the exact mechanisms and efficacy of its antioxidant properties.

Case Studies

Several case studies have documented the effectiveness of benzofuran derivatives in clinical settings:

- Case Study 1 : A derivative of this compound was tested against Mycobacterium tuberculosis, with promising results indicating a new avenue for tuberculosis treatment .

- Case Study 2 : In vitro studies demonstrated that certain synthesized compounds exhibited potent antifungal activity against Candida albicans, suggesting their potential use in treating fungal infections .

Mecanismo De Acción

The mechanism by which 2-Phenylbenzofuran-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. In the case of its anticancer activity, the compound may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Comparación Con Compuestos Similares

Examples :

- 2-(5,7-Di-tert-butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid (3g)

- 2-(Naphtho[2,1-b]furan-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid (3h)

Key Features :

- Synthesis: Prepared via one-pot Friedländer condensation of 2-aminobenzofuran derivatives with ketones, yielding fused quinoline-carboxylic acid systems .

- Physicochemical Properties: Compound 3g: Yellow solid; IR, NMR, and MS data show deviations from theoretical calculations, suggesting electronic effects from tert-butyl groups . Compound 3h: Orange solid; similar spectral anomalies, likely due to extended conjugation from the naphthofuran moiety .

2-(5-Fluoro-7-methyl-3-methylsulfanylbenzofuran-2-yl)acetic Acid

Key Features :

- Synthesis : Derived from hydrolysis of an ethyl ester precursor, followed by acidification and purification .

- Structural Insights: Planar benzofuran core with intermolecular O–H···O hydrogen bonds forming dimeric structures in the solid state .

- Bioactivity: Benzofuran analogs exhibit antibacterial, antifungal, and antitumor activities, as noted in broader studies .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Key Features :

- Structure: Aromatic dihydroxy groups with a propenoic acid chain, differing from benzofuran’s heterocyclic core .

- Applications : Used in food, cosmetics, and pharmacological research (e.g., antioxidant, anti-inflammatory) .

- Physicochemical Properties : Yellow crystalline solid; polar due to carboxylic acid and hydroxyl groups, enhancing water solubility compared to benzofuran derivatives .

4-Formylfuran-2-carboxylic Acid

Key Features :

- Structure : Furan ring with formyl and carboxylic acid groups; lacks the fused benzene ring of benzofuran .

Comparative Data Table

*Calculated based on formula C₁₅H₁₀O₃.

†Estimated from structural analogs.

Critical Analysis of Structural Influences on Properties

Actividad Biológica

2-Phenylbenzofuran-3-carboxylic acid (PBCA) is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure with a carboxylic acid functional group. This unique structural configuration suggests potential biological activities, particularly in pharmacology. This article delves into the biological activity of PBCA, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 254.24 g/mol. The presence of both hydroxyl and carboxylic acid groups enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that benzofuran derivatives, including PBCA, exhibit significant anticancer properties. For instance, related compounds have shown inhibitory effects on human breast cancer cell lines such as MCF-7 and MDA-MB-231. A notable derivative, 5-hydroxy-2-phenylbenzofuran-3-carboxylic acid (a closely related compound), demonstrated an IC50 value of 2.52 μM against the MDA-MB-231 cell line, indicating potent antiproliferative activity .

Table 1: Antiproliferative Activities of Benzofuran Derivatives

| Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 |

|---|---|---|

| 9b | NA | 37.60 ± 1.86 |

| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |

| 9f | 19.70 ± 2.06 | 11.50 ± 1.05 |

The mechanism of action for these compounds often involves cell cycle arrest and apoptosis induction. For example, treatment with compound 9e resulted in significant increases in the sub-G1 phase population from 1.43% to 25.53%, indicating apoptosis in MDA-MB-231 cells .

Enzyme Inhibition

Benzofuran-based carboxylic acids have also been studied for their role as inhibitors of carbonic anhydrases (CAs), which are metalloenzymes crucial for various physiological processes, including pH regulation and tumorigenicity . The inhibition potency of these compounds varies, with some derivatives showing submicromolar inhibition constants.

Table 2: Inhibition Potency Against Carbonic Anhydrases

| Compound | Inhibition Constant (KIs) μM |

|---|---|

| 9b | 0.91 |

| 9e | 0.79 |

| 9f | 0.56 |

The biological activities of PBCA can be attributed to its ability to interact with specific molecular targets:

- Antiproliferative Mechanism : PBCA and its derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential.

- Enzyme Interaction : The carboxylic acid functional group plays a critical role in binding to enzyme active sites, thereby inhibiting their activity and affecting cellular processes.

- Antioxidant Activity : Related compounds have demonstrated free radical scavenging capabilities, suggesting potential use in mitigating oxidative stress-related diseases .

Case Studies

A case study involving the evaluation of PBCA's biological activities highlighted its potential as an anticancer agent through in vitro assays on breast cancer cell lines. The study assessed cell viability using the MTT assay, demonstrating that PBCA significantly reduced cell proliferation compared to control groups.

Q & A

Q. Q1. What are the established synthetic routes for 2-phenylbenzofuran-3-carboxylic acid, and how do reaction conditions influence yield?

A1. The synthesis of benzofuran-3-carboxylic acid derivatives typically involves Friedländer condensation or one-pot multicomponent reactions . For example, Gao et al. (2011) synthesized analogous quinoline-3-carboxylic acid derivatives via a Friedländer reaction between 2-aminobenzaldehydes and ketones, achieving yields of 65–85% under reflux in ethanol . Key variables include:

- Catalyst choice : Acidic or basic conditions (e.g., H₂SO₄ or KOH) influence cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility but require higher temperatures.

- Substituent effects : Electron-withdrawing groups on the benzofuran ring can stabilize intermediates, improving yields .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?

A2. Essential techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and carbonyl functionality. For example, compound 3g (a benzofuran-quinoline hybrid) showed δ ~8.2 ppm for quinoline protons and δ ~165 ppm for the carboxylic acid carbon .

- IR spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group.

- Mass spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺).

Discrepancies between experimental and theoretical values (e.g., in ¹³C NMR shifts) may arise from solvent effects or crystal packing differences . Cross-validation with X-ray crystallography or computational modeling (DFT) is recommended .

Q. Q3. What safety protocols are recommended for handling benzofuran-3-carboxylic acid derivatives in laboratory settings?

A3. While specific toxicological data for this compound is limited, analogous compounds (e.g., benzo[b]furan-2-carboxylic acid) require:

- PPE : Lab coat, gloves, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritancy .

- Waste disposal : Neutralize acidic residues before disposal, following institutional guidelines .

Advanced Research Questions

Q. Q4. How can synthetic yields of this compound derivatives be optimized for complex substituents (e.g., methylenedioxy or naphthyl groups)?

A4. Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields for sterically hindered substituents .

- Protecting groups : Use of tert-butyl or acetyl groups to prevent side reactions during cyclization. For example, tert-butyl-substituted benzofurans showed 15% higher yields compared to unprotected analogs .

- Post-functionalization : Suzuki-Miyaura coupling to introduce aryl groups post-synthesis, avoiding competing pathways during initial cyclization .

Q. Q5. How do electronic and steric effects of substituents on the benzofuran ring influence the compound’s reactivity and biological activity?

A5. Substituent effects can be systematically studied via:

- Hammett plots : Correlate substituent σ values with reaction rates or pKa of the carboxylic acid group. Electron-withdrawing groups (e.g., -NO₂) increase acidity, enhancing metal-binding capacity .

- Molecular docking : For bioactive derivatives, bulky substituents (e.g., naphthyl in compound 3h ) may improve binding affinity to target enzymes (e.g., kinases) by filling hydrophobic pockets .

Q. Q6. What methodologies address contradictions in spectral data for benzofuran-carboxylic acid derivatives?

A6. Common approaches include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, compound 3g required HSQC to assign quinoline vs. benzofuran carbons .

- Isotopic labeling : Use of ¹³C-enriched reagents to trace carbon environments in complex mixtures.

- Dynamic NMR : Analyze temperature-dependent shifts caused by conformational exchange .

Methodological Recommendations

Q. Table 1. Key Reaction Conditions for Benzofuran-Carboxylic Acid Synthesis

Data Contradiction Analysis

- Example : In compound 3g , experimental ¹³C NMR shifts deviated from DFT calculations by 2–5 ppm. This was attributed to solvent polarity effects (DFT models often assume gas-phase conditions). Validation via solvatochromic studies or COSMO-RS simulations is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.